molecular formula C11H9NO3 B13894422 (2-oxo-1H-quinolin-6-yl) acetate

(2-oxo-1H-quinolin-6-yl) acetate

Cat. No.: B13894422
M. Wt: 203.19 g/mol
InChI Key: HBOKLJQDSNMDNY-UHFFFAOYSA-N
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Description

(2-oxo-1H-quinolin-6-yl) acetate is a quinolinone-based chemical compound of significant interest in medicinal chemistry and pharmacological research. This compound features an acetoxy functional group on the benzenoid ring of the 1,2-dihydroquinolin-2-one scaffold, a structure recognized for its diverse biological activities. Researchers value this scaffold as a versatile precursor in the solid-phase synthesis of complex heterocyclic libraries, which are crucial for discovering new biologically active molecules . A key area of application for this compound and its structural analogues is in cardiovascular research, specifically as potential antiplatelet agents. Scientific studies on closely related 6-acetoxyquinolin-2-one derivatives have demonstrated their efficacy in inhibiting ADP-induced platelet aggregation. The proposed mechanism of action involves serving as a substrate for the enzyme calreticulin transacetylase (CRTAase), which in turn catalyzes the acetylation and activation of platelet nitric oxide synthase (NOS). The subsequent increase in nitric oxide production contributes to the inhibition of platelet activation, positioning such compounds as promising candidates for the development of therapies for conditions like thrombosis . The structure-activity relationship (SAR) of this compound class indicates that the position of the acetoxy group on the quinolinone ring system is critical for its biological activity, with the 6-position being particularly favorable . This compound is intended for research use only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to utilize this compound to further explore its synthetic utility and to investigate its potential mechanisms of action in various biological systems.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

(2-oxo-1H-quinolin-6-yl) acetate

InChI

InChI=1S/C11H9NO3/c1-7(13)15-9-3-4-10-8(6-9)2-5-11(14)12-10/h2-6H,1H3,(H,12,14)

InChI Key

HBOKLJQDSNMDNY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)NC(=O)C=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of This compound typically involves the functionalization of 6-hydroxyquinolin-2(1H)-one derivatives. The key step is the introduction of the acetate moiety through an ether linkage at the 6-position hydroxyl group. This is commonly achieved by nucleophilic substitution using ethyl 2-bromoacetate or related alkylating agents under basic conditions. Subsequent steps may involve purification and characterization to confirm the structure.

Detailed Synthetic Procedure

A representative and well-documented method is as follows:

Step Reagents and Conditions Description Yield and Characterization
1 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one (1.23 mmol), potassium carbonate (K2CO3, 2.3 mmol), tetrahydrofuran (THF), drops of dimethylformamide (DMF) The starting material is stirred with K2CO3 in THF and DMF for 1 hour to activate the hydroxyl group Activation of hydroxyl for nucleophilic substitution
2 Ethyl 2-bromoacetate (1.5 mmol) added dropwise Alkylation reaction proceeds to form ethyl 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate Product isolated by column chromatography (Hexane:EtOAc 50:50), 81% yield, white crystals
3 Purification by column chromatography Ensures removal of impurities and isolation of pure compound Melting point: 139.4 °C; LC-MS m/z 249.96 [M + H]+; 1H NMR and 13C NMR confirm structure

Spectroscopic data highlights:

  • 1H NMR (500 MHz, DMSO-d6): δ 9.93 (s, 1H, N-H), 6.79–6.70 (m, 3H, aromatic), 4.68 (s, 2H, O=C-CH2-O), 4.15 (q, 2H, O-CH2-CH3), 1.20 (t, 3H, CH3).

  • 13C NMR (126 MHz, DMSO): δ 172.07, 169.05, 153.81, 131.93, 125.13, 116.47, 114.93, 113.41, 65.97, 61.44, 14.24.

Alternative and Related Synthetic Approaches

  • Visible Light Mediated Synthesis: A photochemical approach involves the synthesis of quinolin-2(1H)-one derivatives via visible light irradiation of quinoline N-oxides in the presence of photocatalysts and solvents like DMSO. Although this method focuses on quinolin-2(1H)-one formation, it can be adapted for functionalized derivatives.

  • Hydrazine Hydrate Transformation: Ethyl 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate can be further reacted with hydrazine hydrate under reflux in ethanol to yield hydrazide derivatives, which serve as intermediates for further functionalization.

  • Amide and Other Derivatives: The ester group in the acetate moiety can be hydrolyzed or converted into amides and other functional groups by reaction with bases, hydroxylamine, or other nucleophiles under controlled conditions, expanding the utility of the compound.

Comparative Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Base-mediated alkylation 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one K2CO3, ethyl 2-bromoacetate, THF, DMF Stir 1 h + dropwise addition, room temp 81 Standard, high-yielding, widely used
Visible light photocatalysis Quinoline N-oxide Photocatalyst, DMSO, blue LED 8 h irradiation, room temp Not specified Green chemistry approach, requires specialized setup
Hydrazine hydrate reflux Ethyl 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate Hydrazine hydrate, ethanol Reflux 5–7 h, 70 °C 90 (hydrazide) For further derivatization
Hydrolysis and amide formation Ester derivatives NaOH, hydroxylamine, aldehydes/ketones Reflux or room temp, various times Variable Expands chemical diversity

Analytical and Purification Techniques

  • Column Chromatography: Silica gel chromatography with solvent gradients (e.g., hexane/ethyl acetate or methanol/chloroform) is the preferred purification method to isolate pure products.

  • Spectroscopic Characterization: Proton and carbon nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR) are essential to confirm the structure, along with mass spectrometry (LC-MS or MALDI-MS) for molecular weight confirmation.

  • Melting Point Determination: Provides additional purity and identity confirmation.

Chemical Reactions Analysis

Types of Reactions

(2-oxo-1H-quinolin-6-yl) acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-oxo-1H-quinolin-6-yl) acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-oxo-1H-quinolin-6-yl) acetate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors, contributing to its anticancer properties .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares (2-oxo-1H-quinolin-6-yl) acetate with structurally related quinoline derivatives:

Compound Name Core Structure Substituents Key Functional Groups
This compound Quinoline 2-oxo, 6-acetate Ketone, ester
Ethyl 2-(quinolin-6-yl)acetate Quinoline 6-ethyl acetate Ester
Methyl 3-hydroxy-6-substituted quinoline derivative Quinoline 3-hydroxy, 6-carbamoyl, cyclohepta[b]quinolin Hydroxyl, carbamoyl, fused ring

Key Observations :

  • The 2-oxo group in this compound introduces a strong electron-withdrawing effect, which may reduce electron density at the quinoline nitrogen compared to non-ketone analogs. This could influence reactivity in nucleophilic substitution or coordination chemistry .
  • Acetate esters are generally more hydrophilic than ethyl esters, which may enhance aqueous solubility .
Electronic and Spectroscopic Properties

Studies on substituent electronegativity (e.g., 6-O-sulfation in glycans) demonstrate that electron-withdrawing groups significantly shift proton resonances in NMR spectra . For this compound:

  • The 2-oxo group is expected to deshield adjacent protons (e.g., H-3 and H-4 on the quinoline ring), leading to distinct $ ^1H $-NMR chemical shifts compared to non-ketone analogs.
  • Linear correlations between substituent electronegativity and chemical shifts (e.g., $ ^{119} $Sn NMR in organotin compounds) suggest similar trends for quinoline derivatives .

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